molecular formula C17H29NO2Si2 B1521780 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1171920-41-4

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1521780
M. Wt: 335.6 g/mol
InChI Key: IVHXBVMEXOGGSN-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine” is a chemical substance with the molecular formula C17H29NO2Si2 . It is also known by other names such as 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a furo[3,2-b]pyridine ring with a tert-butyldimethylsilyloxy group and a trimethylsilyl group attached to it . The exact structure can be represented by the SMILES string: CC©©Si©OCc1cc2ncc(cc2o1)C#CSi©C .

Scientific Research Applications

Synthesis and Coordination Chemistry

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine, a compound structurally related to pyridine derivatives, has been involved in the synthesis and coordination chemistry of complex molecular structures. For instance, 2,6-bis(trimethyltin)pyridine has been used as a central building block in the synthesis of intricate compounds such as 2,2‘-bipyridines, terpyridine derivatives, and other pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999). Moreover, derivatives of pyridine such as 2,6-di(pyrazol-1-yl)pyridine have been explored for their versatile coordination chemistry, exhibiting unique properties and potential applications in fields like luminescent biological sensing and unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Systems and Synthetic Applications

The compound has also been implicated in advanced synthetic chemistry. Tf2O/TTBP, an amide activation system, has shown promise in promoting condensation reactions of 2-(tert-butyldimethylsilyloxy)furan with both tertiary and secondary amides. This methodology has been leveraged for high-yielding syntheses of complex natural products, highlighting the compound's utility in intricate synthetic processes (He et al., 2021).

Ligand Properties and Complex Formation

Additionally, compounds structurally related to 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine have been used as ligands to form complex molecular structures. For example, various Schiff and Mannich bases, and their zinc bis-phenolate complexes, have been synthesized to study spin interactions and electronic properties in octahedral zinc complexes (Orio et al., 2010). These studies provide a deeper understanding of the electronic and magnetic properties of these compounds, which could be useful in materials science and other related fields.

Safety And Hazards

When handling this compound, it’s recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tert-butyl-dimethyl-[(6-trimethylsilylfuro[3,2-b]pyridin-2-yl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2Si2/c1-17(2,3)22(7,8)19-12-13-9-15-16(20-13)10-14(11-18-15)21(4,5)6/h9-11H,12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHXBVMEXOGGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674087
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

CAS RN

1171920-41-4
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-(trimethylsilyl)furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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